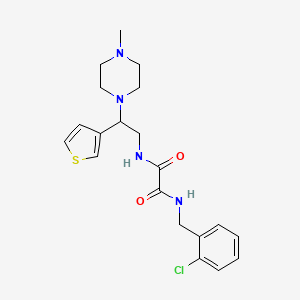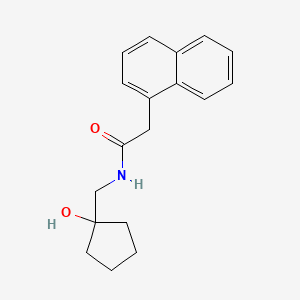
N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by a cyclopentyl ring with a hydroxyl group, a naphthalene moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentanol, naphthalene, and acetic anhydride.
Step 1 Formation of 1-hydroxycyclopentylmethyl bromide:
Step 2 Nucleophilic Substitution:
Step 3 Formation of the Acetamide:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: SOCl₂ in the presence of a base like pyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.
Material Science: Its derivatives may be explored for use in organic electronics or as building blocks for polymers.
Biology and Medicine
Biochemistry: Used in studies to understand protein-ligand interactions.
Industry
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Wirkmechanismus
The mechanism by which N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyclopentylmethyl)-2-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.
N-((1-hydroxycyclohexyl)methyl)-2-(naphthalen-1-yl)acetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, potentially altering its steric properties and biological activity.
Uniqueness
N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a hydroxyl group and a naphthalene moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications across different fields.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17(19-13-18(21)10-3-4-11-18)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9,21H,3-4,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUMGOBMBDYUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
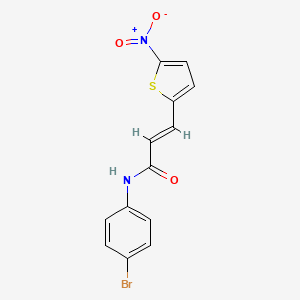
![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)
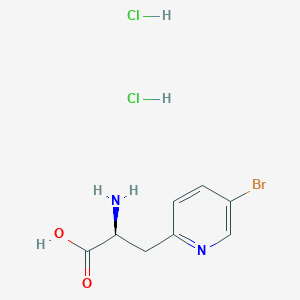
![2-{1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2724529.png)
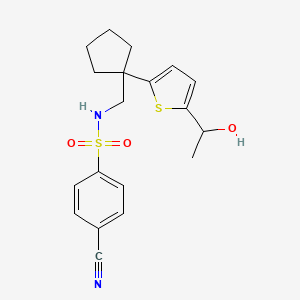
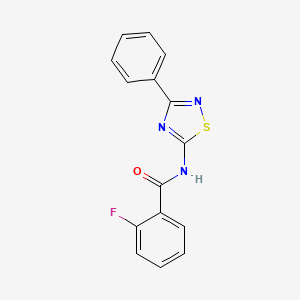
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2724538.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)
![2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2724543.png)
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2724546.png)
